[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine

Medicinal Chemistry Physicochemical Property Molecular Weight

[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine (CAS 1515888-37-5) is a halogenated aromatic amine with the molecular formula C11H16BrNO2 and a molecular weight of 274.15 g/mol. It features a bromine substituent at the 2-position, a 2-ethoxyethoxy group at the 5-position, and a methanamine (-CH₂NH₂) functional group, making it a versatile building block for medicinal chemistry and organic synthesis.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
Cat. No. B12067741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine
Molecular FormulaC11H16BrNO2
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC(=C(C=C1)Br)CN
InChIInChI=1S/C11H16BrNO2/c1-2-14-5-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,2,5-6,8,13H2,1H3
InChIKeyNCFOTZKEFXKUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine: Key Physicochemical and Synthetic Profile for Laboratory Procurement


[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine (CAS 1515888-37-5) is a halogenated aromatic amine with the molecular formula C11H16BrNO2 and a molecular weight of 274.15 g/mol . It features a bromine substituent at the 2-position, a 2-ethoxyethoxy group at the 5-position, and a methanamine (-CH₂NH₂) functional group, making it a versatile building block for medicinal chemistry and organic synthesis .

Why Generic Substitution of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine with Analogs Fails


Substituting [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine with closely related analogs, such as (2-bromo-5-ethoxyphenyl)methanamine (CAS 1511487-34-5) [1], [2-(2-ethoxyethoxy)phenyl]methanamine , or 2-bromo-5-(2-ethoxyethoxy)pyridine , is not chemically equivalent due to significant differences in molecular weight, lipophilicity, and the presence or position of key functional groups that govern synthetic reactivity and physicochemical properties. The specific substitution pattern and the ethoxyethoxy chain length directly influence downstream applications, making generic replacement without validation a high-risk decision.

Quantitative Differentiation of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine vs. Closest Analogs


Molecular Weight Difference of 44.05 Da: Impact on Physicochemical Properties and Downstream Assay Design

[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine has a molecular weight of 274.15 g/mol, which is 44.05 Da (19.1%) higher than that of the ethoxy analog, (2-bromo-5-ethoxyphenyl)methanamine (230.10 g/mol) [1]. This substantial mass increase results from the additional -OCH₂CH₂- unit in the ethoxyethoxy chain and will alter compound solubility, permeability, and metabolic stability in biological systems.

Medicinal Chemistry Physicochemical Property Molecular Weight Drug Design

Bromine Substituent as a Synthetic Handle: Cross-Coupling Utility Differentiates from Non-Brominated Analogs

Unlike the non-brominated analog [2-(2-ethoxyethoxy)phenyl]methanamine , the target compound contains a bromine atom at the 2-position, which is an established synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. This bromine enables selective C-C bond formation, a capability absent in the non-brominated comparator.

Organic Synthesis Cross-Coupling Palladium Catalysis Building Block

Purity Specification Comparison: 95% (Target) vs. 98% (Ethoxy Analog) – Impact on Reproducibility

The commercially available [2-bromo-5-(2-ethoxyethoxy)phenyl]methanamine is typically supplied at 95% purity , whereas the ethoxy analog (2-bromo-5-ethoxyphenyl)methanamine is available at 98% purity from certain vendors . This 3% purity difference may affect the reproducibility of sensitive biological assays or material science applications.

Quality Control Purity Reproducibility Procurement

Regiochemical Differentiation: 2-Bromo-5-Ethoxyethoxy vs. 5-Bromo-2-Ethoxyethoxy Substitution Pattern

The target compound features a bromine at the 2-position and an ethoxyethoxy group at the 5-position. The regioisomer with reversed substitution (bromine at 5-position, ethoxyethoxy at 2-position) is not a methanamine but an aniline derivative (5-bromo-2-(2-ethoxyethoxy)aniline) . This distinct substitution pattern alters steric and electronic effects, influencing reactivity in subsequent synthetic steps and potential binding interactions in biological targets.

Regiochemistry Structure-Activity Relationship Synthetic Chemistry

Optimal Research and Industrial Applications for [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine


Medicinal Chemistry Lead Optimization: Fine-Tuning Physicochemical Properties

When optimizing a lead series, the 44.05 Da higher molecular weight of [2-bromo-5-(2-ethoxyethoxy)phenyl]methanamine compared to the ethoxy analog can be exploited to modulate lipophilicity and metabolic stability. This compound is suitable for SAR studies where incremental changes in molecular weight and polarity are required to balance potency and pharmacokinetic profiles.

Diversified Library Synthesis via Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 2-position enables the use of [2-bromo-5-(2-ethoxyethoxy)phenyl]methanamine as a versatile building block in Suzuki-Miyaura and other cross-coupling reactions [1]. This allows for the efficient generation of diverse biaryl and alkenyl derivatives, which is not possible with non-halogenated analogs like [2-(2-ethoxyethoxy)phenyl]methanamine.

Quality-Controlled Chemical Biology Probe Synthesis

For chemical biology applications requiring high reproducibility, the 95% purity specification of [2-bromo-5-(2-ethoxyethoxy)phenyl]methanamine provides a defined baseline. Users should verify that this purity level meets the sensitivity requirements of their specific assays, as the 98% purity available for the ethoxy analog may be preferable for more stringent applications.

Regioselective Functionalization in Multi-Step Synthesis

The defined substitution pattern (2-bromo, 5-ethoxyethoxy) of this methanamine provides a predictable regiochemical handle for sequential functionalization. This is advantageous over regioisomeric aniline derivatives (e.g., 5-bromo-2-(2-ethoxyethoxy)aniline ), which may exhibit different reactivity and nucleophilicity in downstream amine modifications.

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